2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a tetracyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2-nitrophenylsulfonyl group and a 3,4,5-trimethoxyphenyl moiety. The pyrrolo[1,2-a]pyrazine scaffold is notable for its presence in bioactive molecules, including natural products (e.g., Hanishin and Longamide B) and synthetic inhibitors targeting enzymes such as aldose reductase (AR) and histone deacetylases (HDACs) .
Properties
IUPAC Name |
2-(2-nitrophenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7S/c1-30-18-13-15(14-19(31-2)22(18)32-3)21-17-8-6-10-23(17)11-12-24(21)33(28,29)20-9-5-4-7-16(20)25(26)27/h4-10,13-14,21H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZFHLWBFUFMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS Number: 899749-70-3) is a complex organic molecule that combines a nitrophenyl sulfonyl moiety with a tetrahydropyrrolo-pyrazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key features include:
- Nitrophenyl Group : Known for its role in enhancing biological activity through electron-withdrawing effects.
- Sulfonyl Group : Often associated with increased solubility and bioavailability.
- Trimethoxyphenyl Substituent : Contributes to the hydrophobic character and potential interaction with biological membranes.
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds containing the sulfonamide group have shown effectiveness against various bacterial strains. A study reported that derivatives with similar structures displayed minimum inhibitory concentration (MIC) values as low as 19.9 µg/mL against ten different fungi .
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| Ia | Candida albicans | 19.9 |
| IIa | Aspergillus niger | 93.3 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Analogous compounds have been tested against various cancer cell lines:
- Cytotoxicity Assays : Studies have indicated that certain derivatives exhibit IC50 values in the range of 5.41 µM to 22.19 µM against prostate and neuroblastoma cancer cells . This suggests that the compound may inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| PC3 (Prostate) | 22.19 |
| SKNMC (Neuroblastoma) | 5.41 |
The mechanism of action for compounds like 2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves:
- Enzyme Inhibition : Interaction with specific enzymes such as DprE1 has been suggested based on docking studies . This enzyme is crucial for the survival of Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment.
- Binding Affinity : The sulfonamide moiety enhances binding to biological targets due to its ability to mimic natural substrates.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antitubercular Activity : A study synthesized hybrid compounds incorporating pyrazine and evaluated them against Mycobacterium tuberculosis. Notably, several exhibited promising antitubercular activity with MIC values below 21.25 µM .
- Antifungal Evaluation : Another investigation into sulfone derivatives revealed broad-spectrum antifungal activity against strains such as Candida and Aspergillus, reinforcing the therapeutic potential of compounds bearing similar functional groups .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The presence of the nitrophenyl sulfonyl group and the trimethoxyphenyl moiety contributes to its unique chemical properties. The tetrahydropyrrolo[1,2-a]pyrazine framework is noteworthy for its stability and reactivity in biological systems.
Antifungal Properties
Research has shown that sulfone derivatives similar to the compound of interest exhibit significant antifungal activity. For instance, derivatives with a similar core structure demonstrated potent antifungal effects against various fungi with effective concentrations (EC50) comparable to established fungicides . This suggests that the compound may possess similar antifungal properties.
Cytotoxic Effects
Recent studies have evaluated the cytotoxicity of related compounds against human cancer cell lines. The tetrahydropyrrolo[1,2-a]pyrazine core has been associated with antiproliferative activities in cancer research. Compounds derived from this scaffold have shown promising results in inhibiting the growth of cancer cells such as Panc-1 and MDA-MB-231 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Similar compounds have been reported to exhibit broad-spectrum antimicrobial activities, making them candidates for further exploration in treating infectious diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to 2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives, which exhibit diverse pharmacological activities. Below is a detailed comparison with key analogs:
AS-3201 (Ranirestat)
- Structure : (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3′-pyrrolidine-1,2′,3,5′-tetrone.
- Key Features :
- Contains a spirosuccinimide-fused ring system, enhancing conformational rigidity.
- Substituted with a 4-bromo-2-fluorobenzyl group for potent AR inhibition.
- Activity : Demonstrated IC₅₀ of 7 nM against porcine lens AR and significant in vivo efficacy in diabetic neuropathy models .
- Comparison : Unlike AS-3201, the target compound lacks a spirosuccinimide moiety but includes a sulfonyl group, which may alter binding kinetics or metabolic stability.
2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Structure : Features a 4-bromophenylsulfonyl and 4-fluorophenyl group.
- Key Features :
- The electron-withdrawing bromo and fluoro substituents enhance electrophilicity.
- Activity: Limited data available, but sulfonyl groups in similar analogs are associated with HDAC6 inhibition (IC₅₀ ~33 nM for And63) .
1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Structure : Simplified analog with a single 2-fluorophenyl substituent.
- Key Features :
- Lacks sulfonyl and methoxy groups, reducing steric bulk.
Aldose Reductase Inhibition
Tetrahydropyrrolo[1,2-a]pyrazines with spirosuccinimide motifs (e.g., AS-3201) show nanomolar AR inhibition, whereas sulfonyl-containing derivatives like the target compound may exhibit distinct binding modes due to sulfonyl’s hydrogen-bonding capacity .
HDAC6 Selectivity
Derivatives with fused hydrophobic rings (e.g., And63) demonstrate >100-fold selectivity for HDAC6 over other isoforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
